4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Overview
Description
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol is a fluorinated organic compound with the molecular formula C6H6F7IO2 and a molecular weight of 370.0039324 g/mol . This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethoxy group, making it a highly fluorinated alcohol.
Preparation Methods
Chemical Reactions Analysis
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying fluorine’s effects on biological systems.
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated groups. These interactions can affect various biochemical pathways, depending on the specific application. The presence of multiple fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol can be compared with other fluorinated alcohols and iodinated compounds:
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F7IO2/c7-4(5(8,9)10,1-3(14)2-15)16-6(11,12)13/h3,15H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABQJYHRYTITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(F)(F)F)(OC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184123 | |
Record name | 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510768-14-6 | |
Record name | 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510768-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101184123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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